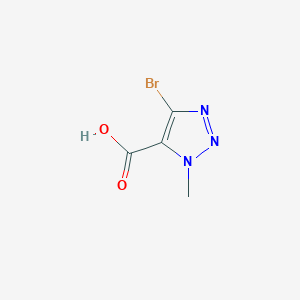
5-Bromo-3-methylisothiazole-4-carbonitrile
Übersicht
Beschreibung
5-Bromo-3-methylisothiazole-4-carbonitrile is a chemical compound with the molecular formula C5H3BrN2S . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methylisothiazole-4-carbonitrile consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 sulfur atom . The average mass is 203.060 Da and the monoisotopic mass is 201.920029 Da .Wissenschaftliche Forschungsanwendungen
Regioselective Hydrodehalogenation and Synthesis
- Regioselective Hydrodehalogenation : The compound has been used as a precursor in the regioselective hydrodehalogenation process to synthesize related isothiazole derivatives. This process involves the selective removal of bromine atoms from the molecule, facilitating the creation of 3-bromoisothiazole-4-carbonitrile and other derivatives with potential applications in drug development and material science (Ioannidou & Koutentis, 2011).
Suzuki Coupling Reactions
- Suzuki Coupling : It has been involved in regiospecific Suzuki coupling reactions with aryl- and methylboronic acids, demonstrating its utility in creating complex organic structures with potential applications in medicinal chemistry and material sciences (Christoforou, Koutentis, & Rees, 2003).
Interactions with Secondary Dialkylamines
- Reactions with Dialkylamines : Studies have shown its reactions with secondary dialkylamines like pyrrolidine and morpholine, leading to the formation of 3-amino-substituted derivatives. This highlights its potential in the synthesis of novel compounds with applications in pharmaceuticals (Kalogirou & Koutentis, 2014).
Antitumor Activity
- Ruthenium Complexes : Derivatives have been used to synthesize new ruthenium(II) complexes with significant antitumor activity, suggesting its role in the development of new cancer therapies (Đukić et al., 2020).
Molecular Docking Studies
- Molecular Docking : Computational studies including molecular docking have been applied to isothiazole derivatives, assessing their potential as inhibitors for specific proteins, which could lead to the development of new therapeutic agents (Arulaabaranam et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition : Some studies have explored the utility of isothiazole derivatives as corrosion inhibitors, indicating potential applications in materials science to protect metals from corrosion (Yadav et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c1-3-4(2-7)5(6)9-8-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLJEJAWCYGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylisothiazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)


